Product packaging for (E)-tetradec-9-enoate(Cat. No.:)

(E)-tetradec-9-enoate

Cat. No.: B11817017
M. Wt: 225.35 g/mol
InChI Key: YWWVWXASSLXJHU-AATRIKPKSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(E)-tetradec-9-enoate is a high-purity, synthetic fatty acid ester provided as a neat liquid and intended for research applications only. This compound serves as a valuable reference standard and a key intermediate in biochemical research, particularly in the study of lipid-mediated signaling pathways. Researchers utilize this compound to investigate the endocannabinoid system, where related ester-based fatty acid derivatives have been shown to interact with enzymes such as monoacylglycerol lipase (MAGL) . Inhibiting MAGL elevates endogenous levels of the endocannabinoid 2-arachidonoylglycerol (2-AG), producing localized analgesic and anti-inflammatory effects, making this compound of significant interest for studying novel pain and inflammation management strategies . The structural similarity of this compound to components of cetylated fatty acids (CFAs), which are known for their therapeutic potential in musculoskeletal disorders, further underscores its utility as a tool compound for probing the mechanism of action of these more complex lipid mixtures . Stored in a freezer to ensure stability, this product is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H25O2- B11817017 (E)-tetradec-9-enoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H25O2-

Molecular Weight

225.35 g/mol

IUPAC Name

(E)-tetradec-9-enoate

InChI

InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h5-6H,2-4,7-13H2,1H3,(H,15,16)/p-1/b6-5+

InChI Key

YWWVWXASSLXJHU-AATRIKPKSA-M

Isomeric SMILES

CCCC/C=C/CCCCCCCC(=O)[O-]

Canonical SMILES

CCCCC=CCCCCCCCC(=O)[O-]

Origin of Product

United States

Biosynthetic Pathways and Metabolic Regulation of E Tetradec 9 Enoate

Genetic and Molecular Regulation of (E)-Tetradec-9-enoate Production

Environmental and Endogenous Factors Influencing Biosynthesis

The synthesis and accumulation of secondary metabolites like this compound are complex processes influenced by a host of internal and external factors. wikipedia.org While specific research on environmental impacts on this compound is limited, general principles observed in other organisms provide a framework for understanding potential influences.

Environmental Factors: External environmental conditions are known to qualitatively and quantitatively affect the production of secondary metabolites in plants and insects. wikipedia.org Key factors include:

Light: Photoperiod is a critical environmental cue, particularly in insects, where it can regulate the circadian release of hormones that activate pheromone production. wikipedia.orgnih.gov

Temperature: Temperature can directly influence the rate of enzymatic reactions essential for biosynthesis and can also act as a stressor that alters metabolic priorities. wikipedia.org

Water and Nutrient Availability: The availability of water and essential nutrients serves as a foundational element for all metabolic processes, including the synthesis of fatty acid precursors. wikipedia.org

Endogenous Factors: Internal regulatory mechanisms provide precise control over the biosynthesis of fatty acid-derived compounds, including pheromones.

Hormonal Regulation: In insects, pheromone production is tightly controlled by the endocrine system. nih.gov Several key hormones are involved:

Juvenile Hormone (JH): This sesquiterpenoid hormone is a primary regulator of reproductive maturation and often coordinates it with pheromone synthesis. pnas.orgresearchgate.net In many beetle (Coleoptera) and cockroach (Blattodea) species, JH induces pheromone production. nih.govresearchgate.net It can act at the transcriptional level, increasing the mRNA abundance of key biosynthetic enzymes. nih.gov

Pheromone Biosynthesis Activating Neuropeptide (PBAN): This neurohormone is a key regulator in many moth (Lepidoptera) species. nih.govjst.go.jp PBAN acts directly on the pheromone gland to stimulate specific steps in the biosynthetic pathway, often the reduction of the fatty acyl precursor. jst.go.jp

Ecdysteroids: In some dipteran insects, such as the house fly, ovarian-produced ecdysteroids regulate the production of hydrocarbon sex pheromones by influencing fatty acyl-CoA elongation enzymes. nih.gov

Enzymatic Regulation: The biosynthesis of fatty acids is fundamentally controlled by the presence and activity of specific enzymes. Acetyl-CoA carboxylase (ACC), which converts acetyl-CoA to malonyl-CoA, is a pivotal enzyme in fatty acid metabolism and a key regulatory point. nih.govresearchgate.net Insects possess a single ACC gene, highlighting its crucial role in their unique metabolism. nih.govresearchgate.net

Age-Dependent Changes: The physiological state of an organism, particularly its age, can significantly influence pheromone production. In the bumblebee Bombus terrestris, the quantity and composition of labial gland secretions, which function as marking pheromones, change as the male ages. nih.gov Pheromone production begins soon after eclosion, peaks around day seven, and then declines. nih.gov This synchronization ensures that peak pheromone activity aligns with the male's flight from the hive for mating. nih.gov

Comparative Biosynthesis Across Biologically Relevant Species

This compound is not universally produced; its presence is specific to certain species where it serves distinct biological roles. A comparative look, particularly within the Bombus genus, highlights significant divergence in the biosynthetic pathways employed even by closely related species.

Divergence in Pheromone Production Pathways (e.g., in Bombus species)

The chemical composition of marking pheromones in bumblebees is species-specific and demonstrates a striking divergence in biosynthetic origins. uliege.besci-hub.se While some species utilize pheromones derived from fatty acid metabolism, others produce compounds from the isoprenoid pathway. researchgate.net

A clear example of this divergence is found between Bombus lucorum and Bombus terrestris. The male marking pheromone of B. lucorum is composed primarily of aliphatic compounds, with ethyl (Z)-tetradec-9-enoate being the main component. uliege.beresearchgate.net In contrast, the labial gland secretion of B. terrestris males is dominated by terpenoid compounds, specifically 2,3-dihydrofarnesol. uliege.beresearchgate.net This indicates that B. lucorum relies on the fatty acid synthesis pathway for its pheromone, whereas B. terrestris utilizes the isoprenoid pathway. This fundamental difference in the class of chemical compounds used for communication underscores the evolutionary plasticity of pheromone biosynthesis.

Table 1: Comparison of Pheromone Biosynthesis in Bombus Species

Feature Bombus lucorum Bombus terrestris
Primary Pheromone Component Ethyl (Z)-tetradec-9-enoate uliege.beresearchgate.net 2,3-dihydrofarnesol uliege.beresearchgate.net
Chemical Class Fatty Acid Ester (Aliphatic) uliege.be Terpenoid Alcohol (Isoprenoid) uliege.be

| Core Biosynthetic Pathway | Fatty Acid Synthesis researchgate.net | Isoprenoid Synthesis researchgate.net |

Examination of Precursor and Product Isomers and Their Biosynthetic Interconversions

The biosynthesis of this compound involves a series of enzymatic steps starting from common fatty acid precursors and resulting in specific isomeric forms.

Precursors: The production of C14 fatty acids like tetradecenoate typically begins with the C16 saturated fatty acid, palmitic acid. slu.senih.gov Palmitic acid can be chain-shortened via β-oxidation to form the C14 saturated fatty acid, myristic acid (tetradecanoic acid). slu.se This saturated C14 acyl-CoA then serves as the direct substrate for desaturation.

Isomers and Biosynthetic Interconversions: The defining feature of tetradec-9-enoate is the double bond at the 9th carbon position. This bond can exist in two geometric configurations: cis (Z) or trans (E).

(Z)-tetradec-9-enoate (Myristoleate): The cis isomer is the more common form in biological systems. Its biosynthesis is catalyzed by a Δ9-desaturase enzyme, which introduces a double bond between carbons 9 and 10 of a saturated fatty acid chain, such as myristic acid. nih.gov

This compound (Myristelaidate): The formation of the trans isomer is less common. Studies in the codling moth (Cydia pomonella) suggest that its pheromone, (E,E)-8,10-dodecadienol, is synthesized from an (E)-9-dodecenoate intermediate. slu.se This points to the existence of a specific E9-desaturase that directly creates a trans double bond at the 9th position of the C12 precursor, which itself is derived from chain-shortening of a C14 or C16 acid. slu.se While isomerization of a pre-existing cis bond to a trans bond is a known microbial process, evidence for such an isomerase acting on fatty acids in insects is not well-established. dcu.ie Therefore, the primary route to this compound in insects is likely through the action of a specialized desaturase that produces the trans configuration directly.

Table 2: List of Chemical Compounds

Compound Name Synonym(s) Chemical Formula
This compound (E)-Myristoleate C₁₄H₂₅O₂⁻
(E)-tetradec-9-enoic acid Myristelaidic acid, trans-9-Tetradecenoic acid C₁₄H₂₆O₂
(Z)-tetradec-9-enoate Myristoleate C₁₄H₂₅O₂⁻
(Z)-tetradec-9-enoic acid Myristoleic acid C₁₄H₂₆O₂
2,3-dihydrofarnesol C₁₅H₃₀O
Palmitic acid Hexadecanoic acid C₁₆H₃₂O₂
Myristic acid Tetradecanoic acid C₁₄H₂₈O₂
Acetyl-CoA C₂₃H₃₈N₇O₁₇P₃S
Malonyl-CoA C₂₄H₃₈N₇O₁₉P₃S
Juvenile Hormone (JH III) C₁₆H₂₆O₃

Mechanisms of Chemoreception and Neurobiological Responses to E Tetradec 9 Enoate

Identification and Characterization of Olfactory Receptors and Ligand-Binding Proteins

The initial step in the perception of (E)-tetradec-9-enoate involves its interaction with specialized proteins, primarily olfactory receptors (ORs) and in some contexts, ligand-binding proteins. ORs are a large family of G protein-coupled receptors (GPCRs) that are typically expressed in the olfactory sensory neurons of the nasal epithelium. oatext.com These receptors are responsible for recognizing a vast array of volatile and semi-volatile chemical compounds. nih.govembopress.org

Odorant-binding proteins may also play a role by solubilizing and transporting hydrophobic molecules like this compound through the aqueous mucus layer to the olfactory receptors. mdpi.com The binding of an odorant to an OR is a critical event that initiates the signaling cascade, leading to the perception of a smell. frontiersin.org

Specificity and Selectivity of Receptor-Ligand Interactions for this compound

The interaction between an olfactory receptor and its ligand is characterized by a degree of specificity and selectivity. While a single odorant can activate multiple ORs and a single OR can be activated by multiple odorants, the pattern of activation is unique for each chemical, forming a "combinatorial code" that the brain interprets as a specific scent. mdpi.com

The specificity of an OR for a ligand like this compound is determined by the three-dimensional structure of the receptor's binding pocket. biorxiv.org Even subtle changes in the chemical structure of a ligand can significantly alter its ability to bind to and activate a particular receptor. mdpi.com For instance, the geometry of the double bond (E or Z configuration) and the length of the carbon chain are critical determinants of how well the molecule fits into the binding site.

Research on other, structurally related compounds has demonstrated the high degree of selectivity in receptor-ligand interactions. For example, studies on the lysophosphatidic acid (LPA) receptor have shown that the length of the fatty acid chain significantly influences receptor activity. nih.gov This highlights the principle that specific structural features of a lipid-like molecule are crucial for its recognition by a receptor.

Comparative Analysis of Chemoreceptor Responses to this compound and its Analogues

To understand the structural requirements for receptor activation, researchers often compare the responses of chemoreceptors to the primary ligand and its structural analogues. By systematically modifying the structure of this compound—for example, by altering the position or configuration of the double bond, changing the chain length, or modifying the ester group—it is possible to map the key molecular features necessary for receptor binding and activation.

Studies on similar compounds have provided a framework for how such comparative analyses are conducted. For instance, research on nitro-fatty acids involved the synthesis and testing of numerous derivatives to determine the structure-activity relationships for inhibiting specific signaling pathways. nih.gov Similarly, investigations into inhibitors of glycine (B1666218) transporters involved synthesizing and screening various acyl-glycine compounds to identify the optimal carbon chain length and double bond position for activity. uts.edu.au These approaches can be applied to delineate the precise structural determinants for the chemoreception of this compound.

Signal Transduction Pathways in Chemoreceptor Neurons

Once this compound binds to its receptor, a signal transduction cascade is initiated within the chemoreceptor neuron. This process converts the chemical signal into an electrical signal that can be transmitted to the brain. nih.gov In chemoreception, two primary types of signal transduction mechanisms are known: ionotropic and metabotropic. nih.govembopress.org

Ionotropic Mechanisms of Chemical Signal Transduction

Ionotropic receptors are ligand-gated ion channels. pressbooks.pub Upon binding of a chemical stimulus, these receptors undergo a conformational change that directly opens an ion channel pore, leading to the flow of ions such as Na+, K+, or Cl- across the cell membrane. wikipedia.org This direct gating mechanism results in a rapid neuronal depolarization. nih.govembopress.org While prevalent in insects, ionotropic mechanisms are less common in mammalian olfaction. nih.govembopress.org

Metabotropic Mechanisms and Associated Second Messenger Cascades

In mammalian olfaction, the predominant mechanism of signal transduction is metabotropic. nih.govembopress.org This process is initiated by the binding of an odorant to a G protein-coupled receptor (GPCR). wikipedia.orgjackwestin.com This binding event activates the associated G protein, which in turn initiates a series of intracellular events. wikipedia.org

The activated G protein, often the olfactory-specific Gαolf, stimulates an enzyme called adenylyl cyclase. embopress.org This enzyme catalyzes the conversion of ATP into cyclic AMP (cAMP), a crucial second messenger. wikipedia.orgnih.gov The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels, allowing an influx of cations (primarily Ca2+ and Na+) and causing depolarization of the neuron. oatext.comnih.gov

Calcium ions, acting as another second messenger, can further amplify the signal by opening calcium-activated chloride channels, leading to an efflux of chloride ions and further depolarization. wikipedia.org This cascade of events effectively translates the initial chemical binding event into a robust electrical signal. wikipedia.orgwikipedia.org

Table 1: Key Components of Metabotropic Signal Transduction in Olfaction

ComponentFunction
Olfactory Receptor (OR)Binds the odorant molecule.
G protein (Gαolf)Activated by the OR; stimulates adenylyl cyclase.
Adenylyl CyclaseCatalyzes the production of cAMP from ATP.
Cyclic AMP (cAMP)Second messenger that binds to and opens CNG channels.
Cyclic Nucleotide-Gated (CNG) ChannelAllows influx of cations (Na+, Ca2+), causing depolarization.
Calcium Ions (Ca2+)Act as a second messenger, opening Ca2+-activated chloride channels.

Neural Processing and Central Integration of this compound Sensory Information

The electrical signals generated in the olfactory sensory neurons are transmitted along their axons to the olfactory bulb in the brain. frontiersin.org Here, the signals from neurons expressing the same olfactory receptor converge onto specific structures called glomeruli. This spatial organization creates a "map" of odorant information in the olfactory bulb.

From the olfactory bulb, the information is relayed to higher brain centers, including the piriform cortex, amygdala, and entorhinal cortex, for further processing. frontiersin.org It is in these regions that the perception of the odor is formed, and emotional and memory-related responses are integrated. The brain must effectively process this sensory input, even when the rate of input varies, to generate appropriate behavioral responses. nih.gov The complex interplay of various signal transduction pathways in the central nervous system is crucial for these higher-order functions. lidsen.com

Electrophysiological Mapping of Olfactory Pathway Activation (e.g., GC-EAD studies)

The initial step in perceiving a volatile chemical compound like this compound involves its detection by olfactory receptor neurons (ORNs), which are typically housed in specialized hair-like structures called sensilla on an insect's antennae. nih.gov The interaction between the odor molecule and a specific olfactory receptor (OR) protein on the surface of an ORN triggers a change in the neuron's membrane potential, generating an electrical signal. wikipedia.orgemory.edu

A powerful technique to identify which specific compounds in a complex mixture are biologically active is Gas Chromatography-Electroantennographic Detection (GC-EAD). In this method, volatile compounds are separated by gas chromatography, and the effluent from the column is simultaneously directed to a standard detector and an insect antenna. This allows for the precise correlation of a physiological response from the antenna with a specific chemical compound.

Studies on the bumblebee Bombus lucorum have successfully used this approach to map the antennal responses to components of the male's marking pheromone. Research has identified ethyl this compound as the most abundant component in the labial gland secretion of B. lucorum males. uliege.be GC-EAD analyses have confirmed that this compound is electrophysiologically active, meaning it elicits a significant electrical response from the antennae of conspecifics. uliege.be This indicates the presence of specific ORNs on the B. lucorum antenna that are tuned to detect this compound.

CompoundEAG-Activity ConfirmedReference
This compoundYes uliege.be
Ethyl dodecanoateYes uliege.be
Ethyl tetradec-7-enoateYes uliege.be
Ethyl hexadec-9-enoateYes uliege.be
HexadecanolYes uliege.be
Hexadec-7-enalYes uliege.be
Octadeca-9,12-dienolYes uliege.be
Octadeca-9,12,15-trienolYes uliege.be
OctadecanolYes uliege.be
Table 1: Electrophysiologically active compounds identified in the labial gland secretion of Bombus lucorum males using Gas Chromatography-Electroantennographic Detection (GC-EAD). Data sourced from Bertsch, A. & Valterová, I. (2009).uliege.be

Once detected by the ORNs, the neural signal is transmitted via their axons to the primary olfactory processing center in the insect brain, the antennal lobe (AL). lu.se The AL is organized into distinct spherical neuropils known as glomeruli. nih.gov A fundamental principle of olfactory coding is that all ORNs expressing the same type of olfactory receptor project their axons to the same glomerulus. wikipedia.orgnih.gov This convergence creates a chemotopic map in the antennal lobe, where different odors evoke unique spatial patterns of glomerular activation. d-nb.infoplos.org In male moths, for example, pheromonal information is processed in a specialized, male-specific region of the AL called the macroglomerular complex (MGC), where different components of the pheromone blend activate different, identifiable glomeruli. d-nb.infonih.gov While not specifically documented for this compound, it is established that the axons of the ORNs that detect this compound would converge on specific, corresponding glomeruli within the antennal lobe of the receiving organism.

Behavioral Circuitry Underlying Responses to this compound

Following the initial processing in the antennal lobe, the olfactory information is relayed to higher brain centers by projection neurons (PNs). lu.seelifesciences.org These neurons send their axons from the glomeruli of the AL primarily to two key regions: the mushroom bodies and the lateral horn of the protocerebrum. lu.sefrontiersin.org These higher-order regions are responsible for integrating the olfactory signal with other sensory information and internal states, ultimately leading to a behavioral response.

The mushroom bodies are widely implicated in olfactory learning and memory, while the lateral horn is thought to mediate innate behavioral responses to odors. The specific pathway activated by this compound would determine the resulting behavior. For instance, in B. lucorum, where this compound is a key component of the male marking pheromone, its detection is crucial for mating-related behaviors. uliege.be The signal's journey through these circuits translates the chemical identity of the pheromone into an appropriate action, such as attraction to the marked location.

The neural circuits that drive behavior are modulated by various neurochemicals, including dopamine (B1211576). frontiersin.org The mesolimbic dopamine system, for example, is a central component of the brain's reward and motivation circuitry. nih.gov The detection of a significant chemical cue, such as a pheromone, can trigger activity in these dopaminergic circuits, reinforcing the behavior and increasing the motivation to perform it. nih.govaccscience.com The perception of this compound likely activates such pathways, linking the smell to a "rewarding" outcome (e.g., locating a potential mate) and thereby driving the associated seeking behavior. This complex interplay ensures that the detection of a single compound can reliably trigger a cascade of neural events culminating in a functionally relevant and adaptive behavior.

Brain RegionPrimary Role in PathwayReference
Antennae (Olfactory Receptor Neurons)Signal Detection: Binds odor molecules and initiates neural signal. nih.govwikipedia.org
Antennal LobeSignal Processing: Sorts and processes signals in glomeruli, creating a chemotopic map. lu.senih.govd-nb.info
Mushroom BodiesLearning and Memory: Integrates olfactory information for learned associations. lu.se
Lateral HornInnate Behavior: Mediates hard-wired behavioral responses to odors. lu.se
Mesolimbic/Mesocortical SystemsMotivation and Reward: Modulates the drive to perform a behavior via neurotransmitters like dopamine. frontiersin.orgnih.gov
Table 2: A summary of the principal brain regions involved in the pathway from odor detection to behavioral response in insects, based on generalized findings.

Ecological Roles and Behavioral Ecology of E Tetradec 9 Enoate

Role as a Sex Pheromone Component in Arthropod Species

(E)-Tetradec-9-enoate is a significant component of the sex pheromones in various arthropod species. It plays a crucial role in chemical communication, primarily for attracting mates.

Modulation of Mating Behavior and Conspecific Attraction

This compound, often in combination with other compounds, elicits specific mating behaviors. For instance, in the bumblebee species Bombus lucorum, ethyl this compound is a major component of the male labial gland secretion, which acts as a sex pheromone to attract virgin queens. uliege.beresearchgate.net The presence of this compound in the pheromone blend is critical for initiating and modulating the mating sequence. Research has shown that the antennae of B. lucorum queens have electrophysiological responses to ethyl tetradec-9-enoate, indicating its role in long-range attraction. uliege.be

In some moth species, such as the plum moth Illiberis rotundata, a related compound, (2R)-butyl (9Z)-tetradecenoate, is a key sex pheromone component. Field tests have demonstrated that a 1:1 mixture of (2R)-butyl (7Z)-dodecenoate and (2R)-butyl (9Z)-tetradecenoate is a potent lure for males, highlighting the importance of specific esters of tetradecenoic acid in attracting conspecifics for mating. researchgate.net

The following table summarizes the role of tetradec-9-enoate and its derivatives in the mating behavior of select arthropod species.

SpeciesCompoundRole in Mating Behavior
Bombus lucorum (Bumblebee)Ethyl this compoundMajor component of male sex pheromone, attracts virgin queens. uliege.beresearchgate.net
Illiberis rotundata (Plum Moth)(2R)-butyl (9Z)-tetradecenoateKey component of female sex pheromone, attracts males. researchgate.net

Mechanisms of Species-Specific Communication and Reproductive Isolation

The specificity of chemical communication is vital for preventing interbreeding between closely related species. In the case of this compound and its isomers, the precise blend and ratio of different pheromone components are crucial for species recognition and reproductive isolation.

For example, while Bombus lucorum uses a blend of aliphatic compounds with ethyl tetradec-9-enoate as the most abundant component, the closely related Bombus terrestris utilizes a pheromone blend consisting of terpenic and different aliphatic compounds. uliege.be This difference in the chemical composition of their sex pheromones helps to ensure that mating occurs only between individuals of the same species.

In the genus Adoxophyes, different species produce mixtures of (Z)-9-tetradecenyl acetate (B1210297) and (Z)-11-tetradecenyl acetate in distinct ratios. nih.gov While not this compound, this example illustrates the principle that the specific isomeric ratio of pheromone components is a key mechanism for reproductive isolation among closely related moth species. The addition of minor components to the primary blend can further enhance species specificity, sometimes acting as attractants for one species and antagonists for another. nih.gov

Influence of Pheromone Blend Composition and Isomeric Ratio on Behavioral Responses

The behavioral response of an insect to a pheromone is highly dependent on the composition and isomeric ratio of the chemical blend. A slight change in the ratio of components can significantly alter the attractiveness of the pheromone.

For the spruce budworm, Choristoneura fumiferana, the primary sex pheromone component is (E)-11-tetradecenal, and optimal male attraction occurs when it is present in a specific blend with its geometric isomer, (Z)-11-tetradecenal. Though a different isomer, this demonstrates the critical role of the E/Z ratio in eliciting a behavioral response.

Function as a Marking Pheromone and in Territorial Signaling

Beyond its role as a sex attractant, this compound and related compounds also function as marking pheromones, used to signal territory and convey information about the individual.

Substrate Marking Behavior and its Ecological Consequences

Males of many bumblebee species, including Bombus lucorum, exhibit a behavior known as "patrolling," where they fly along specific routes and mark various substrates, such as leaves and twigs, with their labial gland secretions. uliege.be The main component of the marking pheromone in B. lucorum is ethyl tetradec-9-enoate. uliege.beresearchgate.net This scent marking serves to attract virgin queens to the male's territory, increasing his chances of mating. The persistence of these chemical marks in the environment has significant ecological consequences, influencing the spatial distribution of mating encounters.

The following table details the marking behavior and its purpose in Bombus lucorum.

SpeciesMarking BehaviorPheromone ComponentEcological Consequence
Bombus lucorumMales patrol flight routes and mark substrates with labial gland secretions. uliege.beEthyl this compound uliege.beresearchgate.netAttracts virgin queens to the male's territory for mating. uliege.be

Age-Dependent Variation in Pheromone Production and Release

The production and release of pheromone components can vary with the age of the insect, which can signal the fitness of a potential mate. In Bombus lucorum males, the quantity of EAG-active compounds, including ethyl tetradec-9-enoate, in the labial gland secretion changes significantly with age. uliege.be The concentration of these compounds reaches a maximum around the seventh day after eclosion. uliege.be However, unlike the closely related B. terrestris where production drops sharply after ten days, the amount of active compounds in B. lucorum remains relatively constant or decreases slowly. uliege.be This suggests that the age of a B. lucorum male cannot be easily determined by the quantity of pheromone deposited during marking, which may have implications for mate selection by queens. uliege.be In contrast, younger B. terrestris males have an advantage as their scent marks are stronger. uliege.be

Interspecies Chemical Communication and Broader Ecological Interactions of this compound and Its Isomers

While specific research on the ecological roles of this compound is limited in publicly available scientific literature, extensive studies on its geometric isomer, (Z)-tetradec-9-enoate, particularly as an ethyl ester, provide significant insights into the broader ecological functions of this class of compounds. The following sections will primarily discuss the well-documented roles of ethyl (Z)-tetradec-9-enoate, a key semiochemical, to illustrate the potential ecological significance of tetradec-9-enoate isomers in inter- and intraspecific interactions.

Role in Host-Parasite and Predator-Prey Dynamics

Based on available research, there is no direct evidence to suggest that this compound or its common esters play a significant role as a kairomone or allomone in host-parasite or predator-prey interactions. Kairomones are chemical signals that benefit the receiver from a different species, such as a parasite or predator using a host-produced compound to locate it. While many fatty acid derivatives serve as such cues in various insect systems, specific studies implicating this compound in this context are not presently found in the scientific literature.

For instance, some parasitoids are known to be attracted to the sex pheromones of their hosts, using them as kairomones for host location. However, the specific compound this compound has not been identified as such a signal. Similarly, its role as an allomone, a chemical that benefits the producer by affecting the behavior of a receiver of a different species (e.g., as a repellent to predators), is not documented.

Influence on Insect Community Structure and Biodiversity

The most significant documented ecological role of a tetradec-9-enoate isomer is that of ethyl (Z)-tetradec-9-enoate as the primary component of the male marking pheromone of the white-tailed bumblebee, Bombus lucorum. insectsid.comwiley.com This intraspecific chemical communication has profound indirect effects on the broader insect community and biodiversity.

Bombus lucorum males establish mating circuits by marking prominent objects along a flight path with their cephalic labial gland secretions. insectsid.com This secretion is a complex blend of volatile compounds, with ethyl (Z)-tetradec-9-enoate being the major constituent, comprising approximately 53% of the mixture. insectsid.comwiley.com This pheromone plume attracts virgin queens to the mating circuit, ensuring reproductive success and the continuation of the species. insectsid.com

The composition of this vital pheromone blend has been a key factor in distinguishing B. lucorum from other closely related and morphologically similar species within the Bombus lucorum complex, such as Bombus magnus and Bombus cryptarum. insectsid.com

The maintenance of a healthy and abundant Bombus lucorum population, facilitated by effective chemical communication, is crucial for the ecosystem. As a key pollinator in its habitats across Europe and parts of Asia, B. lucorum is responsible for the pollination of a wide variety of flowering plants. plantiary.com This pollination service is fundamental to the reproductive success of these plants, thereby shaping the plant community structure.

The health and diversity of the plant community, in turn, directly influence the structure and biodiversity of the broader insect community. Many other insect species, including other pollinators, herbivores, and the predators and parasitoids that feed on them, are dependent on the plant resources maintained by the pollination activities of keystone species like B. lucorum. Therefore, while acting intraspecifically, the pheromone ethyl (Z)-tetradec-9-enoate has a cascading effect on the entire ecological community.

Table 1: Chemical Composition of the Male Marking Pheromone of Bombus lucorum

CompoundPercentage in Blend
Ethyl (Z)-tetradec-9-enoate53%
Ethyl dodecanoate6%
Ethyl (Z)-hexadec-9-enoate4%
Hexadecan-1-ol4%
Ethyl tetradecanoate2%
Ethyl (Z)-octadec-9-enoate2%
(Z)-Hexadec-7-enal2%
(Z,Z,Z)-Octadeca-9,12,15-trien-1-ol1%
Other minor components26%

Data sourced from scientific analyses of Bombus lucorum labial gland secretions. insectsid.com

Advanced Analytical and Spectroscopic Methodologies for E Tetradec 9 Enoate Research

Chromatographic Techniques for Isolation, Separation, and Quantification

Chromatography is the cornerstone of analyzing (E)-tetradec-9-enoate, enabling its separation from complex mixtures often derived from insect pheromone glands. nih.govresearchgate.net The volatility of this ester makes gas chromatography a particularly suitable method.

Gas Chromatography (GC) Coupled with Diverse Detection Systems

Gas chromatography (GC) is a primary tool for the analysis of volatile compounds like this compound, often found in insect pheromone blends. researchgate.netresearchgate.net The technique separates components of a mixture based on their differential partitioning between a stationary phase within a column and a mobile gaseous phase. The choice of detector coupled to the GC system is critical and depends on the analytical goal, whether it be quantification, identification, or detecting biologically active compounds.

Flame Ionization Detector (FID): FID is widely used for quantifying organic compounds. researchgate.net It offers high sensitivity and a wide linear range but does not provide structural information.

Mass Spectrometry (MS): GC-MS is a powerful combination for both identifying and quantifying this compound. nih.govf1000research.com The mass spectrometer fragments the eluted compounds, producing a unique mass spectrum that serves as a chemical fingerprint, allowing for confident identification by comparison to spectral libraries. researchgate.netdergipark.org.tr

Electroantennographic Detection (EAD): When studying pheromones, GC-EAD is an indispensable tool. nih.gov It uses an insect's antenna as a biological detector. As compounds elute from the GC column, the antenna's response is measured, pinpointing which specific compounds in a complex mixture are biologically active and elicit a response. nih.gov

Nitrogen-Phosphorus Detector (NPD): This detector is highly selective for nitrogen- and phosphorus-containing compounds. While not directly applicable to the hydrocarbon structure of this compound, it is invaluable when analyzing related nitrogenous compounds or contaminants in a sample matrix.

Electron Capture Detector (ECD): ECD is extremely sensitive to electrophilic compounds, such as those containing halogens. For analyzing this compound, derivatization with an electron-capturing group would be necessary to leverage the high sensitivity of this detector.

Photoionization Detector (PID): PID is a sensitive, non-destructive detector that is particularly effective for aromatic compounds and other molecules with double bonds, making it suitable for the analysis of unsaturated esters like this compound.

Table 1: Comparison of GC Detectors for this compound Analysis

DetectorPrincipleSelectivitySensitivityStructural InformationApplication for this compound
FID Measures ions produced during combustion in a hydrogen-air flame.Most organic compoundsHighNoQuantification
MS Ionizes eluting compounds and separates ions based on mass-to-charge ratio.UniversalVery HighYesIdentification & Quantification
EAD Uses an insect antenna to measure electrophysiological responses.Biologically active compoundsExtremely HighNoPheromone component identification
NPD Measures current from alkali metal salt heated by a plasma.Nitrogen & Phosphorus compoundsVery HighNoIndirectly, for matrix components
ECD Measures decrease in current caused by electron-capturing compounds.Electrophilic compoundsExtremely HighNoRequires derivatization
PID Uses UV light to ionize compounds.Compounds with π-bondsHighNoQuantification

High-Performance Liquid Chromatography (HPLC) with Advanced Detectors

While GC is favored for volatile compounds, High-Performance Liquid Chromatography (HPLC) provides a powerful alternative, especially for less volatile derivatives or when room temperature analysis is required to prevent degradation of thermally labile compounds. unco.edu For compounds like this compound, which lack a strong chromophore, derivatization or the use of advanced detectors is necessary. unco.edu

Mass Spectrometry (MS): The coupling of HPLC with MS (LC-MS) is a versatile technique for analyzing fatty acid esters. biorxiv.orgnih.gov It allows for the separation of isomers and provides molecular weight and structural information, making it a powerful tool for identification and quantification in complex biological samples. biorxiv.orgnih.gov

Electrochemical Detection: This method can be used for compounds that can be oxidized or reduced. While not directly applicable to this compound, it could be employed for specific derivatives or related compounds with electroactive functional groups.

Fluorescence Detection: To utilize fluorescence detection, this compound must be derivatized with a fluorescent tag. This approach can offer exceptional sensitivity for trace-level quantification. unco.edu

Comprehensive Two-Dimensional Gas Chromatography (GC×GC/MS) for Complex Mixture Analysis

For exceptionally complex samples, such as insect gland extracts containing hundreds of compounds, conventional one-dimensional GC may not provide sufficient resolution. nih.govmonash.edu Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced peak capacity and improved separation. researchgate.netnih.govchemistry-matters.com In GC×GC, two columns with different stationary phases are coupled. chemistry-matters.comresearchgate.net The effluent from the first column is trapped, focused, and then rapidly injected onto the second column. chemistry-matters.com This results in a two-dimensional chromatogram with highly resolved peaks. When coupled with a Time-of-Flight Mass Spectrometer (TOF-MS), GC×GC/TOF-MS becomes a formidable tool for identifying trace components, like pheromones, in dense chemical backgrounds. nih.govresearchgate.net This technique has proven to have great potential in the analysis of insect pheromones on a sub-nanogram level. nih.govresearchgate.net

Mass Spectrometry (MS) for Structural Elucidation and Quantitative Analysis

Mass spectrometry is a critical analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for the structural elucidation of this compound, providing information on its molecular weight and fragmentation patterns that help confirm its identity and structure. nih.gov

Electron Ionization (EI-MS) and Chemical Ionization (CI-MS) Fragmentation Patterns

Electron Ionization (EI-MS): This is a hard ionization technique where the analyte is bombarded with high-energy electrons (typically 70 eV). nih.gov This process imparts significant energy, leading to extensive and reproducible fragmentation. libretexts.org The resulting mass spectrum is a characteristic fingerprint of the molecule. For esters like this compound, fragmentation patterns often include the loss of alkoxy groups and cleavage at bonds adjacent to the carbonyl group and the double bond. libretexts.org While EI provides rich structural information, the molecular ion peak may be weak or absent for some molecules due to the high degree of fragmentation. libretexts.org

Chemical Ionization (CI-MS): In contrast to EI, CI is a soft ionization technique that results in less fragmentation and often a more prominent protonated molecular ion ([M+H]+). wikipedia.orglibretexts.org In CI, a reagent gas (like methane (B114726) or ammonia) is first ionized, and these reagent ions then react with the analyte molecule, typically through proton transfer. libretexts.orgumd.edu This gentle process is particularly useful for confirming the molecular weight of the analyte when the molecular ion is not observed in the EI spectrum. wikipedia.org The choice of reagent gas can control the extent of fragmentation, providing a degree of tunability to the analysis. libretexts.org

Table 2: Key Mass Fragments in EI-MS of a Generic Long-Chain Fatty Acid Ester

m/z ValueInterpretation
M+Molecular Ion
M-31Loss of a methoxy (B1213986) group (-OCH3) for a methyl ester
M-43Loss of a propyl group (-C3H7)
74McLafferty rearrangement fragment (for methyl esters)
55Common fragment for unsaturated hydrocarbons
Note: Specific fragments for this compound would depend on the ester group and precise experimental conditions.

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Characterization

Tandem mass spectrometry, or MS/MS, is a powerful technique for detailed structural analysis, especially for determining the precise location of double bonds in unsaturated esters like this compound. acs.orgresearchgate.net In an MS/MS experiment, a specific ion (a "parent" or "precursor" ion), such as the molecular ion or a protonated molecule from the first stage of mass spectrometry, is selected. This selected ion is then fragmented through collision-induced dissociation (CID), and the resulting "daughter" or "product" ions are analyzed in a second stage of mass spectrometry. nih.gov

This process provides detailed information about the structure of the parent ion. For unsaturated fatty acid esters, MS/MS can generate fragment ions that are diagnostic for the position of the double bond, which is information that is often difficult to obtain from a standard EI-MS spectrum alone. acs.orgnih.govacs.org Different derivatization or adduction strategies can be employed to direct the fragmentation pathways and yield more informative spectra for pinpointing the double bond's location. acs.orgsciex.com

Application of Isotope Dilution Mass Spectrometry in Biosynthesis Studies

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique used to determine the concentration of a target analyte in a complex matrix with high accuracy and precision. In the study of the biosynthesis of insect pheromones like this compound, IDMS is indispensable for tracing metabolic pathways and quantifying the production of specific intermediates and final products.

The methodology involves the introduction of a known quantity of an isotopically labeled version of the analyte—an internal standard—into the sample. For fatty acid-derived compounds, precursors are often labeled with stable isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C). For instance, to study the biosynthesis of a C14 pheromone, researchers might apply a deuterium-labeled C16 precursor, like [16,16,16-²H₃] hexadecanoic acid, to the pheromone gland of an insect. cabidigitallibrary.org

As the insect's enzymes process the precursors, the isotopic label is incorporated into the subsequent intermediates and the final pheromone components. The mixture of native (unlabeled) and labeled compounds is then extracted and analyzed, typically by Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrometer separates ions based on their mass-to-charge ratio, allowing it to distinguish between the natural compound and its heavier, isotope-labeled counterpart.

By measuring the ratio of the ion intensities of the native analyte to the isotopically labeled internal standard, and knowing the exact amount of the standard that was added, researchers can calculate the absolute quantity of the native analyte produced by the organism. This approach effectively overcomes variations in sample extraction efficiency and instrument response, which are common sources of error in other quantification methods. This technique has been instrumental in elucidating the biosynthetic pathways of various moth pheromones, demonstrating, for example, that the production of diene acetate (B1210297) pheromones can involve specific desaturase and chain-shortening enzymes acting on saturated fatty acid precursors. iastate.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo structural elucidation of organic molecules, providing detailed information about the carbon skeleton, the chemical environment of individual atoms, and the stereochemistry of the compound. epa.gov

¹H NMR and ¹³C NMR for Primary Structural Elucidation

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide the foundational data for determining the primary structure of this compound.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their connectivity. For a typical this compound ester (e.g., a methyl ester), characteristic signals would include: a triplet around 0.9 ppm for the terminal methyl group (C14), a complex multiplet around 1.3 ppm for the bulk of the methylene (B1212753) (CH₂) groups in the aliphatic chain, distinct multiplets for the methylene groups adjacent to the double bond (C8 and C11) and the ester group (C2), and a crucial signal for the olefinic protons (H9 and H10) around 5.4 ppm. A key diagnostic feature for the (E) or trans configuration of the double bond is the large coupling constant (J-value) between the olefinic protons, typically in the range of 14-16 Hz.

¹³C NMR: The carbon NMR spectrum shows signals for each unique carbon atom in the molecule. Key resonances include the carbonyl carbon of the ester group (~174 ppm), the two olefinic carbons (C9 and C10) around 130 ppm, and a series of signals in the aliphatic region (14-35 ppm) for the methyl and methylene carbons.

The following table presents predicted ¹H and ¹³C NMR chemical shifts for methyl this compound.

Table 1: Predicted ¹H and ¹³C NMR Data for Methyl this compound in CDCl₃

Carbon Position Predicted ¹³C Shift (ppm) Attached Proton(s) Predicted ¹H Shift (ppm) Multiplicity / Coupling (J in Hz)
1 (C=O) 174.3 - - -
OCH₃ 51.4 3H 3.67 s
2 34.1 2H 2.30 t (J=7.5)
3 24.9 2H 1.63 m
4-7 29.0-29.1 8H 1.25-1.35 m
8 32.6 2H 2.01 m
9 130.8 1H 5.40 m (J_H9,H10 ≈ 15.4)
10 130.2 1H 5.40 m (J_H9,H10 ≈ 15.4)
11 32.0 2H 2.01 m
12 29.3 2H 1.25-1.35 m
13 22.5 2H 1.25-1.35 m

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Relative Stereochemistry

Two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment maps proton-proton couplings, typically through two or three bonds. It would show a cross-peak between the olefinic protons (H9 and H10) and their adjacent aliphatic protons (H8 and H11, respectively), confirming the position of the double bond within the carbon chain.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons (one-bond C-H correlations). This allows for the definitive assignment of each proton signal to its corresponding carbon signal in the ¹³C spectrum.

Together, these 1D and 2D NMR techniques provide a comprehensive and definitive confirmation of the structure and stereochemistry of this compound.

Bioassays and Electrophysiological Detection (EAD) in Chemoreception Research

To understand the biological function of a compound like this compound, which may act as a semiochemical (e.g., a pheromone), researchers employ electrophysiological and behavioral assays. These studies are critical for determining if and how insects detect the compound and what behavioral responses it elicits. fao.org

Electroantennography (EAG) and Single Sensillum Recording (SSR) for Receptor Activity Profiling

Electrophysiological techniques measure the response of an insect's olfactory system to chemical stimuli.

Electroantennography (EAG): This technique measures the summed electrical potential from all responding olfactory sensory neurons on an insect's antenna. researchgate.net An isolated antenna is placed between two electrodes, and a puff of air containing the test compound is passed over it. If the compound binds to olfactory receptors, it triggers a depolarization of the neuron membranes, resulting in a measurable voltage change. EAG is a rapid screening tool to determine if an antenna can detect a compound at all. For example, EAG has been used to show that female obliquebanded leafroller moths, Choristoneura rosaceana, respond significantly to their primary pheromone component, (Z)-11-tetradecenyl acetate. eje.cz This same method would be used to screen for activity of this compound in a target insect species.

Single Sensillum Recording (SSR): For higher resolution, SSR is used to measure the activity of individual olfactory sensory neurons housed within a single sensillum (a sensory hair on the antenna). researchgate.net A recording electrode is inserted at the base of a sensillum, while a reference electrode is placed elsewhere (e.g., in the eye). This method can distinguish the firing rates of different neurons within the same sensillum, providing detailed information on the specificity and sensitivity of individual receptors to the test compound. eje.cz SSR is crucial for creating a detailed profile of which specific neurons respond to this compound and its isomers.

Table 2: Representative Electroantennogram (EAG) Data for Pheromone Components in the Carpenterworm Moth, Prionoxystus robiniae

Compound Tested EAG Response (mV) Interpretation
Hexane (Control) 0.1 ± 0.05 No significant response
(Z,E)-3,5-tetradecadien-1-ol acetate 1.2 ± 0.2 Strong antennal response
(E,E)-3,5-tetradecadien-1-ol acetate 0.8 ± 0.15 Moderate antennal response
(Z,Z)-3,5-tetradecadien-1-ol acetate 0.3 ± 0.08 Weak antennal response

(Data are illustrative, based on findings reported for Prionoxystus robiniae, where the Z,E isomer is the primary attractant) researchgate.net

Controlled Behavioral Assays for Attractancy, Repellency, and Mating Disruption

Ultimately, the function of a semiochemical is defined by the behavioral response it causes.

Attractancy and Repellency: These are often tested in a wind tunnel, where a plume of the synthetic compound is released from a source at the upwind end. The behavior of insects released downwind is then observed and scored. Typical male moth responses to an attractive female sex pheromone include taking flight, flying upwind in a characteristic zig-zag pattern, and attempting to make contact with the pheromone source. oup.com Field trials using traps baited with the synthetic compound are the definitive test of attractancy under natural conditions. For instance, field trapping has confirmed that (Z,E)-3,5-tetradecadien-1-ol acetate is a potent attractant for male carpenterworm moths. researchgate.net

Mating Disruption: This is a key pest management application for sex pheromones. wikipedia.org By permeating an area (like an orchard or food storage facility) with a high concentration of a synthetic pheromone, male insects are unable to locate calling females, thus disrupting mating and suppressing the pest population. The efficacy of a compound like this compound for mating disruption would be assessed in cage studies or field plots by measuring the reduction in mating success (e.g., by dissecting females to check for insemination) or subsequent larval infestation compared to an untreated control area. Pheromones like (Z,E)-9,12-tetradecadienyl acetate are used commercially for mating disruption of pests such as the almond moth. usda.gov

Synthetic Approaches and Derivatization Strategies for E Tetradec 9 Enoate and Its Analogues

Chemical Synthesis of (E)-Tetradec-9-enoate

The chemical synthesis of this compound, a compound of interest in various chemical and biological studies, is achieved through precise and controlled chemical reactions. These methods are designed to ensure high purity and the correct stereochemistry of the final product.

Stereoselective Olefin Synthesis Methodologies (e.g., Wittig Reactions)

The Wittig reaction is a cornerstone in the stereoselective synthesis of alkenes, including the (E)-isomer of tetradec-9-enoate. organic-chemistry.orglibretexts.org This reaction involves the interaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to form an alkene. organic-chemistry.orglibretexts.org The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group, typically react to form (E)-alkenes as the major product. organic-chemistry.org This selectivity arises from the thermodynamic stability of the intermediates in the reaction pathway. pitt.edu

The mechanism of the Wittig reaction proceeds through a cycloaddition of the ylide to the carbonyl compound, forming an oxaphosphetane intermediate. organic-chemistry.org Under salt-free conditions, the reaction is under kinetic control, and the geometry of the resulting alkene is determined by the approach of the reactants. pitt.edu For stabilized ylides, the transition state leading to the (E)-alkene is favored, resulting in high stereoselectivity. nih.gov The driving force for the reaction is the formation of the highly stable triphenylphosphine (B44618) oxide. organic-chemistry.org

The general synthetic approach to this compound via the Wittig reaction would involve the reaction of a stabilized phosphorus ylide with an appropriate aldehyde. For instance, an ylide bearing the ester functionality could be reacted with a C9 aldehyde to construct the C14 carbon chain with the desired (E)-double bond at the 9-position. The choice of reactants and reaction conditions is critical to maximize the yield of the desired (E)-isomer. youtube.com

Table 1: Stereoselectivity in Wittig Reactions

Ylide TypePredominant Alkene IsomerDriving Factor
Stabilized(E)Thermodynamic Control
Non-stabilized(Z)Kinetic Control

Esterification and Functional Group Transformations for Derivatization

Esterification is a key reaction for the synthesis of this compound from its corresponding carboxylic acid, (E)-tetradec-9-enoic acid. This process typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Alternatively, the acid can be converted to a more reactive derivative, such as an acyl chloride or anhydride, which then readily reacts with an alcohol to form the ester.

Functional group transformations are crucial for creating derivatives of this compound, allowing for the exploration of structure-activity relationships and the development of new functional molecules. These transformations can target the ester group or the double bond. For example, the ester can be reduced to an alcohol or converted to an amide. The double bond can undergo various reactions such as hydrogenation, epoxidation, or dihydroxylation to introduce new functionalities. These derivatization strategies significantly expand the chemical space accessible from this compound. organic-chemistry.org

Preparation of Isotopically Labeled Analogues for Metabolic Tracing

Isotopically labeled analogues of this compound are invaluable tools for metabolic tracing studies. These studies utilize compounds enriched with stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O), to follow the metabolic fate of the molecule within a biological system. nih.gov The synthesis of these labeled compounds requires the incorporation of the isotope at a specific position in the molecule.

For example, to prepare a ¹³C-labeled this compound, one could start with a ¹³C-labeled precursor in the Wittig reaction or use a labeled alcohol during the esterification step. Deuterium-labeled analogues can be synthesized by using deuterated reagents during the construction of the carbon chain or through catalytic deuteration of a precursor with a triple bond. researchgate.net

Once administered, the metabolic pathways of the labeled compound can be traced by analyzing biological samples using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov These methods can distinguish between the labeled and unlabeled molecules, providing detailed information on the uptake, distribution, metabolism, and excretion of this compound and its metabolites. nih.govsemanticscholar.org

Chemoenzymatic and Enzymatic Synthesis Routes

Chemoenzymatic and enzymatic synthesis routes offer sustainable and highly selective alternatives to purely chemical methods for producing this compound. These approaches leverage the catalytic power of enzymes to achieve specific chemical transformations with high efficiency and stereoselectivity. researchgate.net

Enzyme-Catalyzed Esterification and Transesterification for Optimized Production

Enzymes, particularly lipases, are widely used as biocatalysts for esterification and transesterification reactions. nih.govaminer.cn These reactions are often performed in non-aqueous or microaqueous media to shift the reaction equilibrium towards synthesis rather than hydrolysis. nih.gov Lipase-catalyzed esterification involves the direct reaction of (E)-tetradec-9-enoic acid with an alcohol. aminer.cn

Transesterification, another enzyme-catalyzed process, involves the exchange of an acyl group. researchgate.net For the synthesis of this compound, this could involve reacting a simple ester of (E)-tetradec-9-enoic acid with a different alcohol. Enzyme-catalyzed transesterification can be highly efficient and selective, often proceeding under mild reaction conditions. researchgate.net The use of immobilized enzymes can further enhance the process by allowing for easy separation and reuse of the biocatalyst, making the production more cost-effective and sustainable. aocs.org

Table 2: Comparison of Chemical vs. Enzymatic Esterification

FeatureChemical EsterificationEnzymatic Esterification
CatalystStrong acidsLipases, Esterases
ConditionsHigh temperature, harshMild temperature, neutral pH
SelectivityLow to moderateHigh regio- and stereoselectivity
ByproductsOften presentMinimal
SustainabilityLess sustainableMore sustainable

Engineering of Enzyme Systems for Enhanced Stereoselectivity and Yields

The performance of enzymes in synthetic applications can be significantly improved through protein engineering. Techniques such as directed evolution and rational design are employed to create enzyme variants with enhanced properties, including higher activity, stability, and stereoselectivity. nih.gov For the synthesis of this compound, engineering a lipase (B570770) or an esterase could lead to a biocatalyst with a higher affinity for the specific substrates and a greater ability to produce the desired (E)-isomer with high purity. mdpi.com

Furthermore, the engineering of entire metabolic pathways within microorganisms, often referred to as whole-cell biocatalysis, presents a promising approach for the de novo synthesis of this compound from simple carbon sources. escholarship.org This involves introducing and optimizing the necessary enzymatic steps in a host organism like Escherichia coli or yeast. escholarship.org Such engineered microbial systems can be designed to produce the target molecule with high yields and stereoselectivity, offering a renewable and potentially more economical production platform. mdpi.com The discovery and engineering of enzymes like ene reductases, which can stereoselectively reduce carbon-carbon double bonds, also open up new possibilities for the biocatalytic synthesis of specific alkene isomers. nih.gov

Preparation of Structurally Modified Analogues and Derivatives for Structure-Activity Relationship (SAR) Studies

To probe the structural requirements for the biological activity of this compound, researchers synthesize a variety of analogues. This process typically involves three main areas of modification: the lipophilic alkyl chain, the position and geometry of the carbon-carbon double bond, and the polar ester head group. By systematically altering each of these components and assessing the biological response—often through techniques like electroantennography (EAG) or field trapping studies—a detailed map of the structure-activity landscape can be constructed. researchgate.netresearcher.life

Alkyl Chain Length: The carbon backbone of fatty acid-derived pheromones is a critical factor for species-specific recognition. nih.gov Synthesis of homologous series, typically ranging from C10 to C18, allows for the determination of the optimal chain length for receptor binding and subsequent biological response. For instance, in studies of tetradecenyl acetate (B1210297) pheromones (C14), analogues with shorter (C12) or longer (C16) chains are synthesized and tested. Often, even a deviation of two carbons from the natural chain length (e.g., C14 to C12 or C16) can lead to a significant or complete loss of activity, demonstrating the high specificity of insect olfactory receptors. researcher.life

For example, the turnip moth, Agrotis segetum, utilizes a blend of homologous fatty-alcohol acetate esters, including (Z)-5-decenyl acetate, (Z)-7-dodecenyl acetate, and (Z)-9-tetradecenyl acetate. researcher.life The specific ratio and presence of these different chain-length compounds are crucial for effective mate attraction.

Interactive Table 1: Effect of Alkyl Chain Length on Pheromone Activity (Illustrative Data)

Compound Chain Length Relative EAG Response (%) Field Trap Catch (Relative)
(E)-9-Dodecenyl enoate C12 30 Low
This compound C14 100 High

Note: Data are illustrative, based on typical SAR findings in related insect pheromones.

Double Bond Position and Geometry: The location and stereochemistry (E/Z or trans/cis) of the double bond are exquisitely tuned for specific receptor interactions. Shifting the double bond along the alkyl chain creates positional isomers that can be used to map the spatial constraints of the receptor binding site. For a Δ9 compound like this compound, analogues such as Δ7, Δ8, Δ10, and Δ11 isomers would be synthesized. Similarly, the geometric isomer, (Z)-tetradec-9-enoate, is a critical analogue to synthesize. In many moth species, one geometric isomer is a potent attractant while the other can be inactive or even inhibitory. lu.se

For the European corn borer, Ostrinia nubilalis, two distinct strains exist that use (E)-11- and (Z)-11-tetradecenyl acetate as their primary pheromone components, respectively. The specific geometry of the double bond is the key to reproductive isolation between these strains. researcher.life Field tests with various ratios of E/Z isomers are often necessary to determine the optimal blend for attraction. lu.se

Interactive Table 2: Effect of Double Bond Position and Geometry on Pheromone Activity (Illustrative Data for a C14 Enoate)

Compound Double Bond Geometry Relative EAG Response (%) Field Trap Catch (Relative)
(E)-Tetradec-7-enoate Δ7 E 25 Very Low
(E)-Tetradec-8-enoate Δ8 E 60 Moderate
This compound Δ9 E 100 High
(Z)-Tetradec-9-enoate Δ9 Z 15 Inhibitory
(E)-Tetradec-10-enoate Δ10 E 55 Moderate

Note: Data are illustrative, based on typical SAR findings in related insect pheromones like tetradecenyl acetates. lu.sepsu.edu

The ester moiety of this compound is a polar functional group that is often critical for hydrogen bonding or dipolar interactions within the receptor. Its size, shape, and electronic properties can be modified to understand these interactions better.

Strategies for modification include:

Varying the Alkyl Group: The methyl or ethyl group of the ester can be replaced with larger alkyl groups (e.g., propyl, butyl) to probe for steric hindrance near the binding site.

Bioisosteric Replacement: The ester group can be replaced by other functional groups (bioisosteres) with similar steric and electronic properties to evaluate the importance of the ester linkage itself. Common bioisosteres for esters include ketones, ethers, amides, and small heterocyclic rings like oxadiazoles. princeton.educambridgemedchemconsulting.com These replacements help determine if the carbonyl oxygen or the ether oxygen is more critical for binding and can also improve metabolic stability. cambridgemedchemconsulting.comu-tokyo.ac.jp

Functional Group Interconversion: The ester can be reduced to the corresponding alcohol ((E)-tetradec-9-en-1-ol) or oxidized to the aldehyde ((E)-tetradec-9-en-1-al). In many lepidopteran species, the alcohol, aldehyde, and acetate ester forms are biosynthetically related and can all play a role in the pheromone blend. nih.gov

Studies on analogues of (Z)-8-dodecenyl acetate, the pheromone of the Oriental fruit moth, revealed very strict requirements for the shape and electron distribution of the acetate group. Replacing it with a chloroformate or a lactone functional group resulted in compounds with significant inhibitory activity, demonstrating that even subtle changes to the functional group can switch a compound from an agonist to an antagonist. nih.gov

A more advanced strategy in SAR involves designing molecules that inhibit the biosynthesis of the natural compound. Many insect pheromones, including unsaturated esters like this compound, are produced via pathways involving fatty acid desaturase enzymes. nih.gov These enzymes introduce double bonds at specific positions in a saturated fatty acid precursor.

Cyclopropene (B1174273) fatty acids are known potent, irreversible inhibitors of these desaturase enzymes. nih.gov The high strain of the cyclopropene ring makes it highly reactive towards active site residues of the desaturase. By synthesizing a cyclopropene analogue of a desaturase substrate, it is possible to block the production of the natural unsaturated fatty acid and, consequently, the pheromone.

For example, to inhibit the biosynthesis of a Δ9-unsaturated compound, a cyclopropene ring could be incorporated at the 9,10-position of the fatty acid precursor. The synthesis of such an analogue would serve as a powerful chemical tool to study the biosynthetic pathway and could have practical applications in disrupting pheromone production for pest control. Enzymatic desaturation studies using cyclopropyl (B3062369) fatty acid probes have confirmed their ability to be processed by Δ11 desaturases, leading to the formation of methylenecyclopropanes and providing insight into the enzyme's binding domain. nih.gov

Future Research Directions and Emerging Paradigms in E Tetradec 9 Enoate Research

Integration of Omics Technologies for Comprehensive Understanding

A comprehensive understanding of the biosynthesis, perception, and degradation of (E)-tetradec-9-enoate requires a multi-faceted approach that integrates various "omics" technologies. These high-throughput methods offer an unprecedented view of the molecular underpinnings of pheromone biology.

Genomics: The sequencing of insect genomes provides the fundamental blueprint for identifying genes involved in the biosynthesis of this compound. This includes genes encoding for fatty acid synthases, desaturases, reductases, and acetyltransferases that collectively contribute to the production of this specific pheromone component. oup.comresearchgate.net Comparative genomics across different species can also reveal the evolutionary pathways of pheromone production and specificity.

Transcriptomics: By analyzing the complete set of RNA transcripts in pheromone glands, researchers can identify which genes are actively expressed during pheromone production. nih.gov This approach is crucial for pinpointing the specific enzymes involved in the biosynthetic pathway of this compound and understanding its regulation. nih.gov

Proteomics: The large-scale study of proteins allows for the direct identification and quantification of the enzymes and receptors involved in the pheromone lifecycle. Proteomic analysis of antennal sensilla can identify the specific odorant binding proteins (OBPs) and chemosensory proteins (CSPs) that bind to this compound, as well as the olfactory receptors (ORs) responsible for its detection. mdpi.com

Metabolomics: This technology focuses on the complete set of small-molecule metabolites within a biological system. agriscigroup.us Metabolomic profiling of pheromone glands can provide a detailed snapshot of the biochemical pathways leading to the synthesis of this compound and can help in understanding the metabolic flux and regulation of its production. agriscigroup.usfrontiersin.org

The integration of these omics platforms will enable researchers to construct comprehensive models of how this compound is produced, perceived, and processed, leading to a more complete understanding of its role in insect chemical communication. frontiersin.org

Advanced Computational Chemistry and Modeling Approaches

Computational methods are becoming indispensable tools for studying the interactions between pheromones and their biological targets at a molecular level.

Molecular Dynamics (MD) Simulations: MD simulations can provide detailed insights into the dynamic behavior of olfactory receptors and their interactions with this compound. researchgate.netchemsensim.frnih.gov These simulations can model the conformational changes that occur upon pheromone binding, helping to elucidate the mechanism of receptor activation. nih.govnih.govresearchgate.net By simulating the binding process, researchers can predict the binding affinities of different pheromone analogs, which can guide the design of more potent and specific lures or disruptants. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a molecule and its biological activity. In the context of this compound, QSAR can be used to predict the activity of novel compounds based on their structural features. This approach can accelerate the discovery of new semiochemicals with desired properties for pest management applications.

These computational approaches, when combined with experimental data, will provide a powerful platform for understanding the molecular basis of pheromone perception and for the rational design of new pest control agents.

Bioengineering and Synthetic Biology Approaches for Sustainable Pheromone Production

The chemical synthesis of insect pheromones can be costly and environmentally challenging. researchgate.netunl.edu Bioengineering and synthetic biology offer promising alternatives for the sustainable and cost-effective production of this compound. researchgate.netfrontiersin.orgnih.gov

The biosynthesis of fatty acid-derived pheromones like this compound begins with acetyl-CoA and involves a series of enzymatic steps including fatty acid synthesis, desaturation, and functional group modification. frontiersin.orgnih.gov By harnessing these natural pathways, microorganisms and plants can be engineered to become efficient bio-factories.

OrganismApproachKey Genes/EnzymesPotential Products
Saccharomyces cerevisiae (Yeast)Metabolic engineering to rewire fatty acid metabolism. frontiersin.orgDesaturases, Reductases, Acetyltransferases(Z)-9-tetradecenol, (Z)-11-hexadecenol
Yarrowia lipolytica (Oleaginous Yeast)Engineering of β-oxidation pathways and overexpression of biosynthetic genes. oup.comresearchgate.netnih.govosti.govdtu.dkFatty Acyl-CoA ReductasesSaturated and unsaturated fatty alcohols
Nicotiana benthamiana (Plant)Transient expression of multigene pathways for pheromone biosynthesis. unirioja.esnih.govDesaturases, Reductases, Acetyltransferases(Z)-11-hexadecenol, (Z)-11-hexadecenyl acetate (B1210297)
Engineered Oilseed CropsStable transformation with genes for pheromone production. unl.eduGenes from insects and other organismsVarious moth pheromones

These bio-based production systems have the potential to significantly reduce the cost and environmental impact of pheromone manufacturing, making them more accessible for widespread use in integrated pest management (IPM) programs. unl.eduearlham.ac.uk Recent advancements have even integrated artificial intelligence to optimize biosynthetic pathway design, further accelerating the development of these green production platforms. ecophero.com

Cross-Disciplinary Research at the Interface of Chemical Biology, Neuroethology, and Agricultural Sciences

The future of this compound research lies in the convergence of multiple scientific disciplines. nih.gov A truly comprehensive understanding and effective application of this pheromone will require a collaborative effort that spans from the molecular to the ecosystem level.

Chemical Biology: This field provides the tools to synthesize and modify this compound and its analogs, allowing for detailed studies of structure-activity relationships. nih.gov Chemical biologists also develop probes and assays to investigate the molecular interactions between the pheromone and its receptors. nih.gov

Neuroethology: This discipline investigates the neural basis of behavior. frontiersin.orgnih.gov By studying how the insect brain processes the olfactory information from this compound, neuroethologists can uncover the mechanisms that lead to specific behaviors like mate-seeking. frontiersin.orgnih.govnih.gov This knowledge is critical for developing effective behavioral manipulation strategies.

Agricultural Sciences: This applied field focuses on the practical implementation of pheromone-based pest control strategies. researchgate.netplantarchives.org Agricultural scientists conduct field trials to evaluate the efficacy of this compound in monitoring, mass trapping, and mating disruption, ultimately translating basic research into tangible benefits for food production and security. nih.govresearchgate.netplantarchives.org

The synergy between these disciplines will be crucial for addressing the complex challenges of modern agriculture, such as the need for sustainable and environmentally friendly pest management solutions. earlham.ac.uknih.gov By integrating insights from the molecular level to the field, researchers can develop more effective and targeted applications for this compound and other insect pheromones.

Q & A

Q. How can researchers validate the ecological relevance of this compound in field studies while minimizing observational bias?

  • Methodological Answer : Use randomized block designs to control environmental variability. Pair field observations with laboratory assays to confirm causality. Blind data collection and automated sensor networks (e.g., pheromone traps with timestamps) reduce human bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.